4-Ethoxyquinazoline-6-carbonitrile
Overview
Description
4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic compound. It has a molecular weight of 199.21 . The compound is yellow to brown solid in physical form .
Molecular Structure Analysis
The molecular formula of 4-Ethoxyquinazoline-6-carbonitrile is C11H9N3O . The InChI code is 1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 .Physical And Chemical Properties Analysis
4-Ethoxyquinazoline-6-carbonitrile is a yellow to brown solid . It has a molecular weight of 199.21 . The compound is stored at room temperature .Scientific Research Applications
Chemical Reactivity and Transformations
Chemical Transformations of 6-Methylchromone-3-carbonitrile under Nucleophilic Conditions 6-Methylchromone-3-carbonitrile, a compound structurally related to 4-Ethoxyquinazoline-6-carbonitrile, exhibits intriguing reactivity towards nucleophilic reagents. This chemical's interaction with various nucleophiles leads to the formation of unexpected chromeno[4,3-b]pyridines and benzoxocine-3-carbohydrazides. Such transformations highlight the potential of carbonitrile compounds in synthesizing diverse heterocyclic systems, making them valuable for chemical research and synthesis (Ibrahim & El-Gohary, 2016).
Inhibitory Properties in Biochemical Reactions
Inhibition of Epidermal Growth Factor Receptor (EGF-R) Kinase 4-Anilinoquinoline-3-carbonitriles, including derivatives of 4-Ethoxyquinazoline-6-carbonitrile, have been identified as potent inhibitors of EGF-R kinase. These compounds exhibit comparable activity to 4-anilinoquinazoline-based inhibitors, underscoring their significance in the development of targeted therapies for diseases such as cancer. The synthesis and structure-activity relationships (SAR) of these inhibitors highlight their potential in inhibiting the growth of cell lines that overexpress EGF-R or HER-2 (Wissner et al., 2000).
Computational Studies on Molecular Properties
Corrosion Inhibition Properties of Novel Quinoline Derivatives Computational studies have been conducted to understand the adsorption and corrosion inhibition properties of quinoline derivatives, closely related to 4-Ethoxyquinazoline-6-carbonitrile. These studies utilize quantum chemical and molecular dynamics simulation approaches to analyze the molecular interactions and binding energies of these compounds on metal surfaces. Such research is pivotal for applications in material science and corrosion prevention (Erdoğan et al., 2017).
Synthesis of Heterocyclic Compounds
Synthesis of Tetra- and Penta-Heterocyclic Compounds 4-Ethoxyquinazoline-6-carbonitrile derivatives have been used in the synthesis of complex heterocyclic compounds. These synthetic pathways, involving Michael addition reactions and various cyclization processes, result in the formation of compounds with potential biological and chemical applications. The development of such multifaceted synthetic routes highlights the compound's versatility in contributing to advanced chemical synthesis (Abdallah et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-ethoxyquinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIUFZVGJEHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290861 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyquinazoline-6-carbonitrile | |
CAS RN |
1818847-80-1 | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.